Pirbuterol hydrochloride, (R)-

CAS No.: 2514734-82-6

Cat. No.: VC16024064

Molecular Formula: C12H22Cl2N2O3

Molecular Weight: 313.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2514734-82-6 |

|---|---|

| Molecular Formula | C12H22Cl2N2O3 |

| Molecular Weight | 313.22 g/mol |

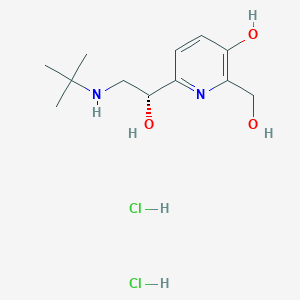

| IUPAC Name | 6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |

| Standard InChI | InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/t11-;;/m1../s1 |

| Standard InChI Key | XIDFCZTVVCWBGN-NVJADKKVSA-N |

| Isomeric SMILES | CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O.Cl.Cl |

| Canonical SMILES | CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |

Introduction

Chemical and Structural Profile

Molecular Characteristics

Pirbuterol hydrochloride (C₁₂H₂₂Cl₂N₂O₃) exists as a dihydrochloride salt of the parent compound pirbuterol (C₁₂H₂₀N₂O₃), with a molecular weight of 313.22 g/mol . The (R)-enantiomer features a pyridine ring substituted for the benzene ring found in structurally related agents like albuterol, enhancing its selectivity for β2-adrenergic receptors .

Table 1: Key Molecular Properties of Pirbuterol Hydrochloride, (R)-Enantiomer

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂Cl₂N₂O₃ |

| Molecular Weight | 313.22 g/mol |

| Stereochemistry | (R)-configuration |

| SMILES | CC(C)(C)NCC(O)C1=NC(CO)=C(O)C=C1.Cl.Cl |

| CAS Registry Number | 38029-10-6 |

The chiral center at the β-carbon of the ethanolamine side chain dictates enantiomeric activity, with the (R)-form demonstrating superior receptor binding affinity compared to its (S)-counterpart .

Pharmacological Mechanism and β2-Selectivity

Receptor Activation and Signaling

The (R)-enantiomer binds to β2-adrenergic receptors in bronchial smooth muscle, activating adenylate cyclase via Gs-protein coupling. This increases intracellular cyclic adenosine monophosphate (cAMP), triggering protein kinase A (PKA)-mediated phosphorylation of myosin light-chain kinase and subsequent muscle relaxation . Pirbuterol’s β2-selectivity (β2:β1 ratio = 3:1) minimizes cardiac side effects, though mild β1 activity contributes to its off-label use in refractory congestive heart failure .

Pharmacokinetic Profile

Absorption and Distribution

Following inhalation, pirbuterol achieves peak plasma concentrations (Cₘₐₓ) of <5 ng/mL due to minimal systemic absorption. Oral administration (10–15 mg) yields Cₘₐₓ values of 6.2–9.8 μg/L, with a time-to-peak (Tₘₐₓ) of 2 hours . The (R)-enantiomer’s volume of distribution (Vd) remains unquantified but is presumed similar to racemic pirbuterol’s 1.2 L/kg.

Table 2: Pharmacokinetic Parameters of (R)-Pirbuterol Hydrochloride

| Parameter | Value (Oral Dose) |

|---|---|

| Cₘₐₓ (10 mg) | 6.2 μg/L |

| Cₘₐₓ (15 mg) | 9.8 μg/L |

| T₁/₂ | 2 hours |

| Renal Excretion | 51% (unchanged + sulfate conjugate) |

Metabolism and Elimination

Hepatic sulfation constitutes the primary metabolic pathway, with 51% of the dose excreted renally as pirbuterol and its sulfate conjugate . Stereoselective sulfotransferase activity favors (R)-enantiomer conjugation, though this remains uncharacterized for pirbuterol specifically .

Clinical Efficacy and Therapeutic Applications

Asthma and Chronic Obstructive Pulmonary Disease (COPD)

Inhaled (R)-pirbuterol (200–400 μg) produces bronchodilation within 5 minutes, lasting 5 hours . A 12-week trial demonstrated equivalence to albuterol in improving FEV₁, with fewer tremor-related adverse events (4% vs. 11%) .

Congestive Heart Failure (Off-Label Use)

Enantiomeric Comparison and Drug Interactions

(R)- vs. (S)-Pirbuterol

While the (S)-enantiomer exhibits 1/10th the β2-agonist potency, it may contribute to adverse effects via undefined mechanisms. Racemic pirbuterol’s efficacy suggests (R)-enantiomer dominance in therapeutic effects .

CYP450 and Transporter-Mediated Interactions

Co-administration with CYP2D6 inhibitors (e.g., paroxetine) may elevate (R)-pirbuterol levels, though formal interaction studies are lacking. OCT1/3 polymorphisms could theoretically alter hepatic uptake, necessitating dose adjustments in poor transporters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume